ARS-1620 intermediate

Description

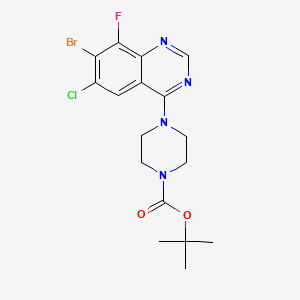

The exact mass of the compound tert-Butyl 4-(7-bromo-6-chloro-8-fluoroquinazolin-4-yl)piperazine-1-carboxylate is 444.03639 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(7-bromo-6-chloro-8-fluoroquinazolin-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrClFN4O2/c1-17(2,3)26-16(25)24-6-4-23(5-7-24)15-10-8-11(19)12(18)13(20)14(10)21-9-22-15/h8-9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUMTSOYOFGRSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C(C(=C(C=C32)Cl)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601114652 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(7-bromo-6-chloro-8-fluoro-4-quinazolinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601114652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1698027-20-1 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(7-bromo-6-chloro-8-fluoro-4-quinazolinyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1698027-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 4-(7-bromo-6-chloro-8-fluoro-4-quinazolinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601114652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chemical Core of ARS-1620: A Technical Guide to its Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

ARS-1620 is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key driver in several forms of cancer.[1][2] Its chemical architecture is centered around a highly substituted quinazoline scaffold, which is crucial for its interaction with the target protein. This technical guide provides an in-depth look at the chemical properties and synthetic methodologies surrounding the core intermediates of ARS-1620, offering valuable insights for researchers in medicinal chemistry and drug development.

Chemical Structure and Properties of the ARS-1620 Core

The core of ARS-1620 is a 6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazoline moiety. The precise arrangement of these substituents is critical for the molecule's bioactivity, enabling it to bind covalently to the cysteine-12 residue of the KRAS G12C protein.[3]

Below is a table summarizing the key chemical identifiers for ARS-1620.

| Identifier | Value |

| Molecular Formula | C21H17ClF2N4O2 |

| Molecular Weight | 430.8 g/mol |

| IUPAC Name | 1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one |

Source: PubChem CID 137003167[2]

Synthetic Pathway to the ARS-1620 Quinazoline Core

The synthesis of the ARS-1620 quinazoline core is a multi-step process that involves the initial formation of a substituted anthranilic acid, followed by cyclization to form the quinazolinone, subsequent chlorination, and a Suzuki-Miyaura coupling reaction to introduce the aryl substituent.

Caption: General synthetic workflow for the ARS-1620 quinazoline core.

Step 1: Synthesis of the Substituted Anthranilic Acid Precursor

The synthesis typically begins with a suitably substituted aniline. For the ARS-1620 core, a key starting material is a derivative of 2-amino-4-fluorobenzoic acid. The synthesis of such precursors can be achieved through various established organic chemistry methods.

Step 2: Formation of the Quinazolinone Ring

The substituted anthranilic acid is then cyclized to form the quinazolinone ring. This is a common and crucial step in the synthesis of many quinazoline-based pharmaceuticals.

Representative Experimental Protocol: Quinazolinone Formation

A mixture of the substituted anthranilic acid (1 equivalent) and formamidine acetate (1.2 equivalents) in a suitable solvent such as 2-methoxyethanol is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum to yield the desired quinazolinone.

Step 3: Chlorination of the Quinazolinone

The hydroxyl group at the 4-position of the quinazolinone is then converted to a chlorine atom. This is a key transformation as the 4-chloro group is an excellent leaving group for the subsequent nucleophilic aromatic substitution with piperazine.

Representative Experimental Protocol: Chlorination

The quinazolinone intermediate (1 equivalent) is suspended in a mixture of thionyl chloride (SOCl2) and a catalytic amount of N,N-dimethylformamide (DMF). The mixture is heated at reflux until the reaction is complete, as indicated by TLC. The excess thionyl chloride is removed under reduced pressure, and the residue is carefully quenched with ice-water. The resulting solid is collected by filtration, washed with water, and dried to afford the 4-chloroquinazoline derivative.

Step 4: Suzuki-Miyaura Coupling for Aryl Group Installation

A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is employed to introduce the 2-fluoro-6-hydroxyphenyl group at the 7-position of the quinazoline core.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

To a solution of the 7-bromo-4,6-dichloro-8-fluoroquinazoline (1 equivalent) and (2-fluoro-6-hydroxyphenyl)boronic acid (1.2 equivalents) in a solvent mixture such as 1,4-dioxane and water is added a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents) and a base (e.g., Na2CO3, 2 equivalents). The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon) at a temperature ranging from 80 to 100 °C. After completion of the reaction, the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Characterization

The structural elucidation of the ARS-1620 intermediate and its precursors relies on standard spectroscopic techniques. The following table provides expected chemical shifts (δ) for key protons and carbons in a quinazoline core similar to that of ARS-1620, based on data from related compounds.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H NMR | Quinazoline H-2 | 8.5 - 9.0 |

| Quinazoline H-5 | 7.5 - 8.0 | |

| Aromatic Protons | 6.5 - 7.8 | |

| ¹³C NMR | Quinazoline C-4 | 160 - 165 |

| Quinazoline C-2 | 150 - 155 | |

| Aromatic Carbons | 110 - 150 |

Note: These are approximate ranges and can vary based on the specific substitution pattern and solvent.

Signaling Pathway Inhibition by ARS-1620

ARS-1620 exerts its therapeutic effect by covalently binding to the KRAS G12C mutant, locking it in an inactive GDP-bound state. This prevents the activation of downstream signaling pathways that are critical for cancer cell proliferation and survival, such as the MAPK and PI3K/AKT/mTOR pathways.[1][4]

Caption: ARS-1620 inhibits KRAS G12C, blocking downstream signaling pathways.

Conclusion

The synthesis of the ARS-1620 core intermediate is a challenging but well-defined process rooted in established synthetic methodologies for quinazoline chemistry. A thorough understanding of the chemical properties of these intermediates and the nuances of the synthetic steps is paramount for the efficient production of ARS-1620 and the development of next-generation KRAS G12C inhibitors. This guide provides a foundational overview to aid researchers in this critical area of oncology drug discovery.

References

Elucidation of ARS-1620 Intermediate Structures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARS-1620 is a potent and selective covalent inhibitor of the KRAS G12C mutant, a key driver in various cancers. Its development marked a significant breakthrough in targeting a protein long considered "undruggable." This technical guide provides an in-depth exploration of the core synthetic strategies and key intermediates involved in the synthesis of ARS-1620. While specific proprietary details of the exact synthetic route are not fully available in the public domain, this document pieces together a chemically sound pathway based on analogous syntheses of quinazoline-based inhibitors and patent literature. This guide will detail the logical steps for the construction of the ARS-1620 scaffold, identify probable intermediate structures, and provide representative experimental protocols for the key chemical transformations.

Introduction to ARS-1620 and its Mechanism of Action

ARS-1620 is a quinazoline-based small molecule that irreversibly binds to the mutant cysteine residue at position 12 of the KRAS G12C protein. This covalent modification locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways responsible for tumor cell proliferation and survival. The development of ARS-1620 was a significant advancement from its predecessor, ARS-853, exhibiting improved potency and drug-like properties.[1][2] The core structure of ARS-1620 features a substituted quinazoline ring, a piperazine linker, and a reactive acrylamide warhead.

Signaling Pathway Inhibition by ARS-1620

The binding of ARS-1620 to KRAS G12C disrupts the RAS-RAF-MEK-ERK signaling cascade, a critical pathway for cell growth and division. The following diagram illustrates the inhibitory action of ARS-1620.

References

The Genesis of a KRAS Inhibitor: A Technical Guide to the Discovery and Development of ARS-1620 Intermediates

For Researchers, Scientists, and Drug Development Professionals

For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered an "undruggable" target in oncology, despite its high prevalence in human cancers. The discovery of a specific mutation, G12C, which introduces a reactive cysteine residue, created a new avenue for therapeutic intervention. This technical guide provides an in-depth exploration of the discovery and development of ARS-1620, a pioneering, orally bioavailable, and covalent inhibitor of KRAS G12C. While not clinically developed itself, ARS-1620 was a crucial stepping stone, demonstrating for the first time that direct and selective inhibition of KRAS in vivo could lead to tumor regression. This work paved the way for the development of FDA-approved drugs like sotorasib and adagrasib.

The Dawn of KRAS G12C Inhibition: From ARS-853 to ARS-1620

The journey to ARS-1620 began with earlier compounds, such as ARS-853, which showed initial promise but lacked the potency and pharmacokinetic properties necessary for in vivo efficacy. The key innovation in the development of ARS-1620 was the design of a quinazoline core, which served as a versatile scaffold for optimization.[1] This new scaffold, combined with a reactive acrylamide "warhead," allowed for potent and selective covalent modification of the G12C cysteine.

ARS-1620 was engineered to bind to the inactive, GDP-bound state of KRAS G12C. By forming a covalent bond, it locks the protein in this "off" state, preventing its interaction with downstream effector proteins and thereby inhibiting the pro-proliferative signaling pathways that drive tumor growth.[2]

Physicochemical and Pharmacokinetic Properties

ARS-1620 is a quinazoline derivative with the IUPAC name 1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one.[3] Its development focused on achieving drug-like properties, particularly oral bioavailability, to enable in vivo studies.

| Property | Value | Reference |

| Molecular Formula | C21H17ClF2N4O2 | [3] |

| Molecular Weight | 430.8 g/mol | [3] |

| Oral Bioavailability (mice) | >60% | [1][2] |

| Covalent Modification Rate (kobs/[I]) | 1,100 ± 200 M−1s−1 | [1] |

In Vitro and In Vivo Efficacy

ARS-1620 demonstrated potent and selective inhibition of KRAS G12C signaling in preclinical models. This was observed through the dose-dependent inhibition of downstream signaling proteins and significant anti-proliferative effects in KRAS G12C mutant cancer cell lines.

| Assay | Cell Line(s) | Result | Reference |

| KRAS G12C Signaling Inhibition (IC50) | H358 | 120 nM | [2] |

| Antiproliferative Potency (Average IC50) | H358 and H23 | 1.32 µM | [4] |

| Tumor Growth Inhibition (TGI) in NCI-H358 Xenografts | Nude Mice | 47% | [4] |

The KRAS Signaling Pathway and Mechanism of Inhibition

KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[5] In its active state, it triggers downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways, which regulate cell proliferation, survival, and differentiation. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation.

ARS-1620 selectively binds to the GDP-bound (inactive) state of KRAS G12C, covalently modifying the cysteine at position 12. This locks KRAS in an inactive conformation, preventing the exchange of GDP for GTP and thereby blocking downstream signaling.

Figure 1. KRAS G12C Signaling Pathway and the inhibitory mechanism of ARS-1620.

Experimental Protocols

This section outlines the key experimental methodologies employed in the development and characterization of ARS-1620 and its intermediates.

Synthesis of ARS-1620 Intermediates

The synthesis of ARS-1620 is a multi-step process. A representative synthetic workflow is depicted below. The core of the molecule is a quinazoline scaffold, which is synthesized and subsequently coupled with a piperazine moiety, followed by the addition of the acrylamide warhead.

Figure 2. Generalized synthetic workflow for ARS-1620.

A detailed, step-by-step protocol for the synthesis of the quinazoline core, a key intermediate, is as follows (based on general methods for quinazoline synthesis):

-

Step 1: Synthesis of the Benzoxazinone Intermediate. A substituted anthranilic acid is reacted with an appropriate acyl chloride in the presence of a base (e.g., pyridine) to form the corresponding benzoxazinone. The reaction mixture is typically stirred at room temperature until completion, and the product is isolated by filtration.

-

Step 2: Formation of the Quinazolinone. The benzoxazinone intermediate is then reacted with an amine source (e.g., ammonium acetate) at elevated temperatures to form the quinazolinone ring.

-

Step 3: Chlorination. The hydroxyl group of the quinazolinone is converted to a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). This step is crucial for the subsequent nucleophilic substitution with piperazine.

-

Step 4: Nucleophilic Substitution with Piperazine. The chlorinated quinazoline is reacted with a protected piperazine derivative (e.g., Boc-piperazine) in the presence of a base (e.g., diisopropylethylamine) in a suitable solvent (e.g., DMF).

-

Step 5: Deprotection. The protecting group on the piperazine is removed (e.g., using trifluoroacetic acid for a Boc group) to yield the free amine.

-

Step 6: Acrylamide Formation. The piperazine-substituted quinazoline is then reacted with acryloyl chloride in the presence of a base to form the final product, ARS-1620.

Biochemical and Cellular Assays

A series of in vitro assays are essential to characterize the activity and selectivity of KRAS G12C inhibitors.

Figure 3. Experimental workflow for the evaluation of ARS-1620.

Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Seeding: KRAS G12C mutant and wild-type cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of ARS-1620 or vehicle control (DMSO) for 72-120 hours.

-

Lysis and Luminescence Reading: CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

-

Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to the vehicle control to determine the IC50 value.

Western Blot for Downstream Signaling

-

Cell Treatment and Lysis: Cells are treated with ARS-1620 for a specified time, then washed and lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total ERK, AKT, and S6, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Conclusion and Future Directions

The discovery and development of ARS-1620 and its intermediates represent a landmark achievement in the quest to target KRAS-mutant cancers. While ARS-1620 did not proceed to clinical trials, the insights gained from its development were instrumental in validating KRAS G12C as a druggable target and provided a foundation for the creation of clinically successful inhibitors. The methodologies and understanding of the underlying biology established during the development of ARS-1620 continue to inform the design of next-generation KRAS inhibitors and combination therapies aimed at overcoming resistance and improving patient outcomes. The legacy of ARS-1620 is a testament to the power of medicinal chemistry and a deep understanding of cancer biology in tackling once-intractable therapeutic targets.

References

The Pivotal Role of ARS-1620 Intermediate in the Covalent Inhibition of KRAS G12C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of small molecules capable of directly targeting the KRAS G12C mutant, a long-considered "undruggable" oncoprotein, represents a paradigm shift in cancer therapy. ARS-1620, a second-generation inhibitor, demonstrates significant preclinical activity by covalently binding to the mutant cysteine-12 residue, thereby locking KRAS G12C in an inactive, GDP-bound state. This technical guide delves into the core aspects of ARS-1620's mechanism of action, with a specific focus on the role of its reactive intermediate in the covalent modification of the target protein. We will explore the quantitative parameters defining its potency and efficacy, detail the key experimental protocols for its evaluation, and visualize the intricate signaling pathways and experimental workflows involved.

Introduction: The KRAS G12C Challenge and the Advent of Covalent Inhibitors

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in crucial cellular signaling pathways, including the MAPK and PI3K/AKT pathways, which govern cell proliferation, survival, and differentiation.[1] Activating mutations in the KRAS gene are among the most frequent oncogenic drivers in human cancers. The G12C mutation, where glycine is substituted by cysteine at codon 12, is particularly prevalent in non-small cell lung cancer (NSCLC).[1] This mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and uncontrolled downstream signaling.

For decades, direct inhibition of KRAS was deemed unfeasible due to its high affinity for GTP and the absence of well-defined binding pockets. The breakthrough came with the discovery of a novel "switch-II pocket" (S-IIP) that is accessible in the inactive, GDP-bound state of KRAS G12C.[2] This led to the development of covalent inhibitors that specifically target the mutant cysteine residue.

ARS-1620 emerged as a significant advancement over its predecessor, ARS-853. While ARS-853 demonstrated the feasibility of targeting KRAS G12C, it suffered from poor pharmacokinetic properties, including low oral bioavailability (<2%) and a short plasma half-life (<20 minutes).[3][4] ARS-1620, a quinazoline-based compound, was designed to overcome these limitations, exhibiting improved potency and excellent oral bioavailability in preclinical models.[3][5]

Mechanism of Action: The Covalent Engagement of KRAS G12C

The therapeutic efficacy of ARS-1620 hinges on its ability to form an irreversible covalent bond with the thiol group of the cysteine-12 residue in KRAS G12C. This process can be dissected into two key steps:

-

Reversible Binding: ARS-1620 initially binds non-covalently to the S-IIP of GDP-bound KRAS G12C. This interaction is guided by the specific stereochemistry of ARS-1620, with the S-atropisomer showing significantly higher activity.[6]

-

Irreversible Covalent Modification: Following initial binding, the acrylamide "warhead" of ARS-1620 is positioned in close proximity to the Cys12 residue. This facilitates a Michael addition reaction, where the nucleophilic thiol group of cysteine attacks the electrophilic acrylamide, forming a stable covalent bond.

This covalent modification effectively traps KRAS G12C in its inactive GDP-bound state, preventing the exchange of GDP for GTP and subsequent activation of downstream effector proteins.[7] The result is the suppression of oncogenic signaling pathways, leading to the inhibition of tumor cell growth and, in some cases, tumor regression.[8][9]

Quantitative Assessment of ARS-1620 Activity

The potency and efficacy of ARS-1620 and its precursors have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

| Compound | Covalent Modification Rate (k_obs_/[I]) (M⁻¹s⁻¹) | Cell Proliferation IC50 (H358 cells) (μM) | Oral Bioavailability (F) in mice (%) | Reference |

| ARS-853 | ~110 | 2.5 | < 2 | [3][4] |

| ARS-1620 | 1,100 ± 200 | ~0.150 | > 60 | [3][10] |

Table 1: Comparison of ARS-853 and ARS-1620 Potency and Pharmacokinetics. This table highlights the significant improvements of ARS-1620 over its predecessor in terms of both its rate of covalent modification and its pharmacokinetic profile.

| Cell Line | KRAS Mutation | ARS-1620 IC50 (μM) | Reference |

| NCI-H358 | G12C | ~0.150 | [4] |

| MIA PaCa-2 | G12C | Not explicitly stated, but showed significant growth inhibition | [4] |

| A549 | G12S | Inactive | |

| H460 | Q61H | Inactive | |

| H441 | G12V | Inactive |

Table 2: Cell Line Selectivity of ARS-1620. This table demonstrates the high selectivity of ARS-1620 for cancer cell lines harboring the KRAS G12C mutation.

| Xenograft Model | Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |

| MIA PaCa-2 | 200 mg/kg, once daily | Marked tumor regression | |

| NCI-H358 | 200 mg/kg, once daily | >70% | [4] |

Table 3: In Vivo Efficacy of ARS-1620 in Xenograft Models. This table summarizes the significant anti-tumor activity of ARS-1620 in preclinical mouse models.

Key Experimental Protocols

The characterization of ARS-1620 and other KRAS G12C inhibitors relies on a suite of specialized biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Covalent Modification Rate Assay (Mass Spectrometry-based)

This assay directly measures the rate at which the inhibitor forms a covalent bond with the KRAS G12C protein.

Objective: To determine the second-order rate constant (k_inact_/K_I_) of covalent bond formation.

Materials:

-

Recombinant human KRAS G12C protein

-

ARS-1620

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP)

-

Quenching solution (e.g., 1% formic acid)

-

LC-MS/MS system

Procedure:

-

Prepare a solution of recombinant KRAS G12C protein in the assay buffer.

-

Prepare a stock solution of ARS-1620 in DMSO.

-

Initiate the reaction by adding a specific concentration of ARS-1620 to the protein solution.

-

At various time points, take aliquots of the reaction mixture and immediately quench the reaction by adding the quenching solution.

-

Analyze the quenched samples by LC-MS/MS to quantify the amount of unmodified and modified KRAS G12C protein.

-

Plot the natural logarithm of the percentage of unmodified protein versus time.

-

The observed rate constant (k_obs_) is determined from the negative slope of this plot.

-

Repeat the experiment with different concentrations of the inhibitor.

-

Plot the k_obs_ values against the inhibitor concentrations. The slope of this line represents the second-order rate constant (k_inact_/K_I_).

KRAS-GTP Pulldown Assay

This assay is used to determine the levels of active, GTP-bound KRAS in cells following inhibitor treatment.

Objective: To assess the effect of ARS-1620 on the activation state of KRAS.

Materials:

-

KRAS G12C mutant cell line (e.g., NCI-H358)

-

ARS-1620

-

Lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, protease and phosphatase inhibitors)

-

RAF1-RBD (Ras Binding Domain) agarose beads

-

Wash buffer (e.g., lysis buffer without protease/phosphatase inhibitors)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-KRAS antibody

Procedure:

-

Culture KRAS G12C mutant cells to ~80-90% confluency.

-

Treat the cells with varying concentrations of ARS-1620 or vehicle (DMSO) for a specified duration.

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Determine the protein concentration of the lysates.

-

Incubate a portion of the lysate with RAF1-RBD agarose beads to pull down GTP-bound KRAS.

-

Wash the beads with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-KRAS antibody to detect the amount of pulled-down (active) KRAS.

-

Analyze the total KRAS levels in a separate aliquot of the cell lysate as a loading control.

-

Quantify the band intensities to determine the relative levels of KRAS-GTP.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture after exposure to the inhibitor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of ARS-1620 on cell proliferation.

Materials:

-

KRAS G12C mutant and wild-type cell lines

-

ARS-1620

-

Cell culture medium

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of ARS-1620 in cell culture medium.

-

Treat the cells with the different concentrations of ARS-1620 or vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature.

-

Add the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Normalize the data to the vehicle-treated control wells and plot the cell viability against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using non-linear regression analysis.

In Vivo Tumor Xenograft Study

This assay evaluates the anti-tumor efficacy of the inhibitor in a living organism.

Objective: To assess the ability of ARS-1620 to inhibit tumor growth in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

KRAS G12C mutant cancer cell line (e.g., NCI-H358)

-

ARS-1620 formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of KRAS G12C mutant cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer ARS-1620 or vehicle to the respective groups at the desired dose and schedule (e.g., once daily by oral gavage).

-

Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).

-

Calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

-

Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Visualizing the KRAS G12C Inhibition Pathway and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: KRAS G12C signaling pathway and the mechanism of ARS-1620 inhibition.

Caption: A generalized workflow for the preclinical evaluation of a KRAS G12C inhibitor like ARS-1620.

Caption: The two-step mechanism of covalent modification of KRAS G12C by ARS-1620.

Conclusion and Future Directions

ARS-1620 represents a critical milestone in the development of targeted therapies for KRAS-mutant cancers. Its improved potency and oral bioavailability compared to first-generation inhibitors provided strong preclinical evidence that direct and selective inhibition of KRAS G12C is a viable therapeutic strategy. The covalent mechanism, mediated by the reactive intermediate of ARS-1620, is central to its efficacy.

The methodologies detailed in this guide are fundamental for the continued discovery and development of novel KRAS G12C inhibitors. While ARS-1620 itself has been succeeded by clinically approved drugs like sotorasib (AMG-510) and adagrasib (MRTX849), the principles of its design and the assays used for its characterization have laid the groundwork for the entire field.

Future research will likely focus on overcoming acquired resistance to KRAS G12C inhibitors, exploring combination therapies to enhance their efficacy, and developing strategies to target other KRAS mutations that currently lack effective inhibitors. The in-depth understanding of the role of reactive intermediates in covalent inhibition will remain a cornerstone of these endeavors.

References

- 1. revvity.com [revvity.com]

- 2. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of ARS-1620 analogs as KRas G12C inhibitors with high in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. MALDI-TOF Mass Spectrometry-Based Assay for Measuring Covalent Target Engagement of KRAS G12C Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Insights into an Intermediate of the KRAS G12C Inhibitor, ARS-1620

For researchers, scientists, and drug development professionals, this technical guide provides a detailed overview of the spectroscopic data and synthetic protocols related to a key intermediate in the synthesis of ARS-1620, a potent and selective covalent inhibitor of the KRAS G12C mutant protein. This document summarizes available quantitative data, outlines experimental methodologies, and visualizes the relevant biological pathway to support ongoing research and development in this critical area of oncology.

Introduction

ARS-1620 is a quinazoline-based small molecule that has demonstrated significant preclinical activity by irreversibly binding to the mutant cysteine residue in KRAS G12C, locking the protein in an inactive GDP-bound state. The synthesis of this complex molecule involves several key intermediates. Understanding the spectroscopic and synthetic details of these intermediates is crucial for process optimization, scale-up, and the development of next-generation inhibitors. This guide focuses on the characterization of a pivotal intermediate in the ARS-1620 synthetic route as detailed in US Patent 9,840,516 B2.

Spectroscopic Data of a Key ARS-1620 Intermediate

The synthesis of ARS-1620 involves the coupling of a substituted quinazoline core with a piperazine moiety. A key intermediate in this process is tert-butyl 4-(6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl)piperazine-1-carboxylate . The following tables summarize the available quantitative Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this intermediate, derived from the synthetic procedures outlined in the patent literature.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.65 | s | 1H | Quinazoline C2-H |

| 7.78 | d, J=8.8 Hz | 1H | Quinazoline C5-H |

| 7.25 - 7.15 | m | 2H | Aromatic-H |

| 6.85 - 6.75 | m | 1H | Aromatic-H |

| 3.80 - 3.70 | m | 4H | Piperazine-H |

| 3.60 - 3.50 | m | 4H | Piperazine-H |

| 1.45 | s | 9H | Boc-CH₃ |

Solvent: CDCl₃

Table 2: Mass Spectrometry Data

| Ion | m/z (Observed) |

| [M+H]⁺ | 507.2 |

Experimental Protocols

The synthesis of the aforementioned intermediate is a critical step in the overall synthesis of ARS-1620. The following is a detailed methodology for its preparation.

Synthesis of tert-butyl 4-(6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl)piperazine-1-carboxylate

Materials:

-

4,6-dichloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazoline

-

tert-butyl piperazine-1-carboxylate

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 4,6-dichloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazoline (1.0 eq) in DMF, tert-butyl piperazine-1-carboxylate (1.2 eq) and DIPEA (3.0 eq) are added.

-

The reaction mixture is stirred at 80°C for 12 hours.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed sequentially with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the title compound.

Characterization: The structure of the resulting compound is confirmed by ¹H NMR and mass spectrometry as detailed in Tables 1 and 2.

KRAS G12C Signaling Pathway

ARS-1620 exerts its therapeutic effect by inhibiting the KRAS G12C mutant, which is a key driver in various cancers. The constitutive activation of KRAS G12C leads to the downstream activation of multiple signaling pathways, primarily the MAPK and PI3K/AKT pathways, promoting cell proliferation, survival, and differentiation. The following diagram illustrates the central role of KRAS in these signaling cascades.

Conclusion

This technical guide provides a concise yet comprehensive overview of the spectroscopic data and synthetic methodology for a key intermediate in the production of ARS-1620. The provided information, including the detailed experimental protocol and the visualization of the targeted biological pathway, serves as a valuable resource for researchers in the field of oncology and medicinal chemistry. A thorough understanding of the synthesis and characterization of such intermediates is paramount for the advancement of novel therapeutics targeting KRAS G12C.

A Scalable Process for the Preparation of a Key Intermediate for ARS-1620, a Covalent KRAS G12C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a scalable, multi-step process for the preparation of a key intermediate of ARS-1620, a potent and selective covalent inhibitor of the KRAS G12C mutant protein. The synthesis is designed to be robust and amenable to large-scale production, a critical consideration for drug development. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and the relevant biological signaling pathway.

Introduction

The KRAS oncogene is one of the most frequently mutated genes in human cancers. The G12C mutation, in which glycine at position 12 is replaced by cysteine, has emerged as a key therapeutic target. ARS-1620 is a clinical candidate that irreversibly binds to the mutant cysteine residue, locking KRAS G12C in an inactive state. The efficient and scalable synthesis of ARS-1620 and its intermediates is paramount for its clinical development and eventual commercialization. This guide focuses on a plausible and scalable synthetic route to a pivotal amine intermediate, which is the immediate precursor to the final active pharmaceutical ingredient.

KRAS G12C Signaling Pathway and Mechanism of Action of ARS-1620

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling. In its active GTP-bound state, it activates downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and uncontrolled downstream signaling, a hallmark of many cancers.

ARS-1620 is a targeted covalent inhibitor that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant. This covalent modification occurs in the switch-II pocket of the protein, locking it in an inactive, GDP-bound conformation. This prevents the interaction of KRAS G12C with its downstream effectors, thereby inhibiting the aberrant signaling that drives tumor growth.

Scalable Synthesis of a Key ARS-1620 Intermediate

The following section details a plausible multi-step synthesis for a key amine intermediate of ARS-1620. This route is designed for scalability, employing readily available starting materials and robust chemical transformations.

Synthetic Workflow

Methodological & Application

Application Notes and Protocols for the Purification of a Key Intermediate in the Synthesis of ARS-1620

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARS-1620 is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a critical target in the development of therapies for a range of cancers. The synthesis of ARS-1620 involves a multi-step process with several key intermediates that require rigorous purification to ensure the quality and purity of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for the purification of a key quinazoline intermediate, (6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4(3H)-one), a central building block in the synthesis of ARS-1620 and other related KRAS G12C inhibitors.

The purification of this intermediate is critical for removing unreacted starting materials and by-products from the preceding synthetic steps, which is essential for the successful execution of subsequent reactions and for minimizing impurities in the final drug substance. The following protocol outlines a robust method for the purification of this intermediate using column chromatography.

KRAS Signaling Pathway

The diagram below illustrates a simplified representation of the KRAS signaling pathway, which is aberrantly activated in cancers harboring KRAS mutations. ARS-1620 targets the mutated KRAS G12C protein, preventing downstream signaling that leads to cell proliferation and survival.

Caption: Simplified KRAS signaling pathway and the inhibitory action of ARS-1620.

Experimental Protocol: Purification of (6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4(3H)-one)

This protocol details the purification of the specified ARS-1620 intermediate from a crude reaction mixture using automated flash column chromatography.

1. Materials and Reagents:

-

Crude (6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4(3H)-one)

-

Silica gel (230-400 mesh)

-

Dichloromethane (DCM), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Ethyl acetate (EtOAc), HPLC grade

-

Heptane, HPLC grade

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

2. Equipment:

-

Automated flash chromatography system

-

Pre-packed silica gel column

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system with a C18 column for purity analysis

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

3. Sample Preparation:

-

Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM).

-

Add a small amount of silica gel to the dissolved sample to create a slurry.

-

Evaporate the solvent from the slurry using a rotary evaporator to obtain a dry powder of the crude product adsorbed onto the silica gel. This dry-loading method generally results in better separation.

4. Chromatography Conditions:

-

Column: Pre-packed silica gel column (size to be determined based on the scale of the reaction).

-

Mobile Phase A: Heptane

-

Mobile Phase B: Ethyl Acetate

-

Gradient Elution:

-

0-5 minutes: 10% B

-

5-35 minutes: Gradient from 10% to 60% B

-

35-45 minutes: 60% B

-

-

Flow Rate: 40 mL/min (for a medium-sized column, adjust as necessary based on column dimensions).

-

Detection: UV at 254 nm and 280 nm.

5. Purification Procedure:

-

Equilibrate the silica gel column with the initial mobile phase composition (90% Heptane / 10% Ethyl Acetate).

-

Load the prepared dry-loaded sample onto the column.

-

Begin the chromatographic run using the specified gradient conditions.

-

Collect fractions based on the UV detector response. The desired product is expected to elute as the major peak.

-

Monitor the collected fractions by TLC (e.g., using a mobile phase of 1:1 Heptane:EtOAc) to identify those containing the pure product.

-

Combine the fractions containing the pure product.

-

Remove the solvent from the combined fractions using a rotary evaporator.

-

Dry the resulting solid under high vacuum to remove any residual solvent.

6. Purity and Yield Assessment:

-

Determine the final yield of the purified product.

-

Assess the purity of the product using HPLC-UV.

-

Confirm the identity and structural integrity of the purified intermediate using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Purification Workflow Diagram

The following diagram outlines the key steps in the purification protocol for the this compound.

Caption: Workflow for the purification of the ARS-1620 quinazoline intermediate.

Data Presentation

The following table summarizes the typical results obtained from the purification of the this compound using the protocol described above.

| Parameter | Before Purification | After Purification |

| Purity (by HPLC) | ~75% | >98% |

| Yield | N/A | 85-90% |

| Appearance | Brownish solid | White to off-white solid |

| ¹H NMR | Complex spectrum with impurities | Conforms to the expected structure |

| Mass Spectrum (m/z) | Multiple peaks observed | [M+H]⁺ peak corresponding to the product |

This purification protocol provides a reliable method for obtaining high-purity (6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4(3H)-one), a crucial intermediate for the synthesis of ARS-1620.[1][2]

References

Application Notes and Protocols for the Analytical Characterization of ARS-1620 Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARS-1620 is a potent and selective covalent inhibitor of KRAS G12C, a prevalent oncogenic mutation in various cancers. The synthesis of ARS-1620 involves a multi-step process with several key intermediates. Rigorous characterization of these intermediates is crucial to ensure the quality, purity, and consistency of the final active pharmaceutical ingredient (API). These application notes provide detailed analytical methods and protocols for the characterization of the key synthetic intermediates of ARS-1620.

The analytical techniques described herein include High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for mass verification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

ARS-1620 Synthetic Pathway Overview

The synthesis of ARS-1620 proceeds through a plausible multi-step route, as outlined below. The subsequent sections will provide detailed analytical protocols for the characterization of each numbered intermediate.

Analytical Methods for Intermediate 1: 6-Chloro-8-fluoro-4-oxo-3,4-dihydroquinazolin-7-yl trifluoromethanesulfonate

Intermediate 1 is a key precursor for the subsequent Suzuki coupling reaction. Its purity and structural integrity are critical for the success of the following steps.

| Analytical Technique | Purpose | Key Parameters |

| HPLC | Purity Assessment | C18 column, Acetonitrile/Water gradient, UV detection at 254 nm |

| LC-MS | Mass Verification | ESI+, m/z range 100-500 |

| ¹H NMR | Structural Confirmation | DMSO-d₆, characteristic aromatic and triflate signals |

| ¹³C NMR | Structural Confirmation | DMSO-d₆, carbonyl, aromatic, and triflate carbon signals |

Experimental Protocols: Intermediate 1

1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of Intermediate 1.

-

Instrumentation: HPLC system with UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient:

Time (min) % B 0 20 20 80 25 80 26 20 | 30 | 20 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve ~1 mg of Intermediate 1 in 1 mL of Acetonitrile.

-

Expected Result: A major peak corresponding to Intermediate 1 with a purity of ≥95%.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Objective: To confirm the molecular weight of Intermediate 1.

-

Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.

-

LC Conditions: Use the same HPLC conditions as described above.

-

MS Conditions:

-

Ionization Mode: Positive (ESI+).

-

Mass Range: m/z 100-500.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

-

Expected Result: A prominent ion corresponding to [M+H]⁺ for Intermediate 1 (C₁₀H₄ClF₄N₂O₄S, MW: 374.67). Calculated m/z for [M+H]⁺: 374.96.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of Intermediate 1.

-

Instrumentation: 400 MHz NMR spectrometer.

-

Solvent: DMSO-d₆.

-

¹H NMR (400 MHz, DMSO-d₆) Expected Signals:

-

δ 8.30-8.50 (s, 1H, quinazolinone CH).

-

δ 7.80-8.00 (d, 1H, aromatic CH).

-

Aromatic protons of the quinazolinone ring will show characteristic splitting patterns.

-

-

¹³C NMR (100 MHz, DMSO-d₆) Expected Signals:

-

δ 160-165 (C=O).

-

δ 110-150 (aromatic carbons).

-

δ 118.4 (q, J = 320 Hz, CF₃).

-

Analytical Methods for Intermediate 2: 6-Chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4(3H)-one

Intermediate 2 is the product of the Suzuki coupling reaction. Complete conversion and removal of starting materials and catalyst are essential.

| Analytical Technique | Purpose | Key Parameters |

| HPLC | Purity and Reaction Monitoring | C18 column, Acetonitrile/Water gradient, UV detection at 254 nm and 280 nm |

| LC-MS | Mass Verification | ESI+, m/z range 100-500 |

| ¹H NMR | Structural Confirmation | DMSO-d₆, signals for both aromatic rings and hydroxyl group |

| ¹³C NMR | Structural Confirmation | DMSO-d₆, carbonyl and aromatic carbon signals |

Experimental Protocols: Intermediate 2

1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of Intermediate 2 and monitor the progress of the Suzuki coupling.

-

Instrumentation: HPLC system with UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient:

Time (min) % B 0 30 20 90 25 90 26 30 | 30 | 30 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm and 280 nm.

-

Sample Preparation: Dissolve ~1 mg of Intermediate 2 in 1 mL of a 1:1 mixture of Acetonitrile and DMSO.

-

Expected Result: A single major peak with a purity of ≥95%.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Objective: To confirm the molecular weight of Intermediate 2.

-

LC Conditions: Use the same HPLC conditions as described above.

-

MS Conditions:

-

Ionization Mode: Positive (ESI+).

-

Mass Range: m/z 100-500.

-

-

Expected Result: An ion corresponding to [M+H]⁺ for Intermediate 2 (C₁₄H₇ClF₂N₂O₂, MW: 320.67). Calculated m/z for [M+H]⁺: 321.02.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the structure of Intermediate 2.

-

Solvent: DMSO-d₆.

-

¹H NMR (400 MHz, DMSO-d₆) Expected Signals:

-

δ 12.0-12.5 (br s, 1H, NH).

-

δ 9.5-10.0 (s, 1H, OH).

-

δ 8.1-8.3 (s, 1H, quinazolinone CH).

-

δ 7.0-7.8 (m, aromatic protons).

-

-

¹³C NMR (100 MHz, DMSO-d₆) Expected Signals:

-

δ 160-165 (C=O).

-

δ 110-160 (aromatic carbons, including carbons bearing fluorine atoms showing C-F coupling).

-

Analytical Methods for Intermediate 3: tert-Butyl 4-(6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl)piperazine-1-carboxylate

Intermediate 3 is formed by the addition of Boc-piperazine to the quinazolinone core. Purity and correct regiochemistry are important at this stage.

| Analytical Technique | Purpose | Key Parameters |

| HPLC | Purity Assessment | C18 column, Acetonitrile/Water gradient, UV detection at 254 nm |

| LC-MS | Mass Verification | ESI+, m/z range 200-700 |

| ¹H NMR | Structural Confirmation | CDCl₃ or DMSO-d₆, signals for Boc group and piperazine protons |

| ¹³C NMR | Structural Confirmation | CDCl₃ or DMSO-d₆, signals for Boc carbonyl and tert-butyl group |

Experimental Protocols: Intermediate 3

1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of Intermediate 3.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

Time (min) % B 0 40 20 95 25 95 26 40 | 30 | 40 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve ~1 mg of Intermediate 3 in 1 mL of Acetonitrile.

-

Expected Result: A major peak with a purity of ≥95%.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Objective: To confirm the molecular weight of Intermediate 3.

-

LC Conditions: Use the same HPLC conditions as described above.

-

MS Conditions:

-

Ionization Mode: Positive (ESI+).

-

Mass Range: m/z 200-700.

-

-

Expected Result: A prominent ion for [M+H]⁺ for Intermediate 3 (C₂₃H₂₂ClF₂N₄O₃, MW: 488.90). Calculated m/z for [M+H]⁺: 489.14.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the structure of Intermediate 3.

-

Solvent: CDCl₃.

-

¹H NMR (400 MHz, CDCl₃) Expected Signals:

-

δ 8.70-8.80 (s, 1H, quinazoline CH).

-

δ 7.0-7.6 (m, aromatic protons).

-

δ 3.8-4.0 (m, 4H, piperazine CH₂).

-

δ 3.6-3.8 (m, 4H, piperazine CH₂).

-

δ 1.50 (s, 9H, Boc group).

-

-

¹³C NMR (100 MHz, CDCl₃) Expected Signals:

-

δ 160-165 (quinazoline C4).

-

δ 154.8 (Boc C=O).

-

δ 110-160 (aromatic carbons).

-

δ 80.5 (Boc quaternary carbon).

-

δ 40-50 (piperazine carbons).

-

δ 28.4 (Boc CH₃).

-

Analytical Methods for ARS-1620 (Intermediate 4)

The final product, ARS-1620 , requires comprehensive characterization to ensure it meets all quality specifications.

| Analytical Technique | Purpose | Key Parameters |

| HPLC | Final Purity and Identity | C18 column, Acetonitrile/Water gradient, UV detection at 254 nm |

| LC-MS | Final Mass Verification | ESI+, m/z range 100-600 |

| ¹H NMR | Final Structural Confirmation | CDCl₃ or DMSO-d₆, signals for acryloyl group |

| ¹³C NMR | Final Structural Confirmation | CDCl₃ or DMSO-d₆, signals for acryloyl group carbons |

| HRMS | Exact Mass Determination | ESI-TOF or Orbitrap |

| X-ray Crystallography | Absolute Stereochemistry and Solid-State Structure | Single crystal diffraction |

Experimental Protocols: ARS-1620

1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the final purity of ARS-1620.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient:

Time (min) % B 0 35 20 90 25 90 26 35 | 30 | 35 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve ~1 mg of ARS-1620 in 1 mL of Acetonitrile.

-

Expected Result: A single major peak with a purity of ≥98%.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Objective: To confirm the molecular weight of ARS-1620.

-

LC Conditions: Use the same HPLC conditions as described above.

-

MS Conditions:

-

Ionization Mode: Positive (ESI+).

-

Mass Range: m/z 100-600.

-

-

Expected Result: A prominent ion for [M+H]⁺ for ARS-1620 (C₂₁H₁₇ClF₂N₄O₂, MW: 430.84). Calculated m/z for [M+H]⁺: 431.10.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the final structure of ARS-1620.

-

Solvent: CDCl₃.

-

¹H NMR (400 MHz, CDCl₃) Expected Signals:

-

δ 8.75 (s, 1H, quinazoline CH).

-

δ 6.90-7.50 (m, aromatic protons).

-

δ 6.60 (dd, 1H, acryloyl CH).

-

δ 6.30 (dd, 1H, acryloyl CH₂).

-

δ 5.80 (dd, 1H, acryloyl CH₂).

-

δ 3.80-4.10 (m, 8H, piperazine protons).

-

-

¹³C NMR (100 MHz, CDCl₃) Expected Signals:

-

δ 165.5 (acryloyl C=O).

-

δ 160-165 (quinazoline C4).

-

δ 110-160 (aromatic carbons).

-

δ 130.5 (acryloyl CH).

-

δ 128.0 (acryloyl CH₂).

-

δ 42-50 (piperazine carbons).

-

4. High-Resolution Mass Spectrometry (HRMS)

-

Objective: To determine the exact mass of ARS-1620 for elemental composition confirmation.

-

Instrumentation: ESI-TOF or Orbitrap mass spectrometer.

-

Expected Result: Measured mass should be within 5 ppm of the calculated exact mass for [M+H]⁺ (C₂₁H₁₈ClF₂N₄O₂⁺): 431.1089.

Visualization of Key Processes

KRAS G12C Signaling Pathway

The following diagram illustrates the simplified KRAS G12C signaling pathway, which is the target of ARS-1620.

General Analytical Workflow

This diagram outlines the general workflow for the characterization of each ARS-1620 intermediate.

Application Notes and Protocols for HPLC and LC-MS Analysis of ARS-1620 Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARS-1620 is a potent and selective covalent inhibitor of KRAS G12C, a prevalent mutation in various cancers. The synthesis of this complex molecule involves several key intermediates, the purity and characterization of which are critical for the quality and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of key ARS-1620 synthetic intermediates. These protocols are designed to serve as a robust starting point for researchers and quality control analysts in the pharmaceutical industry.

The analytical methods outlined below are intended for the separation, identification, and quantification of the primary intermediates involved in the synthesis of ARS-1620. These intermediates include the core quinazoline scaffold, the piperazine-adducted precursor, and the final N-acylated product.

Key Intermediates in ARS-1620 Synthesis

The synthetic route to ARS-1620 involves the formation of several key intermediates. The analytical methods provided herein are tailored for the following representative structures:

-

Intermediate 1: 2,4-dichloro-6,8-difluoro-7-(2-fluoro-6-hydroxyphenyl)quinazoline

-

Intermediate 2: 6,8-difluoro-7-(2-fluoro-6-hydroxyphenyl)-4-(piperazin-1-yl)quinazoline

-

Final Product: (S)-1-(4-(6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl)piperazin-1-yl)prop-2-en-1-one (ARS-1620)

Experimental Protocols

HPLC Method for Analysis of Intermediate 1 (Dichloroquinazoline derivative)

This method is designed for the purity assessment of the dichloroquinazoline intermediate.

Instrumentation:

-

HPLC system with a UV-Vis detector

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30-90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

LC-MS Method for Analysis of Intermediate 2 (Piperazinyl-quinazoline derivative)

This method is suitable for the identification and purity determination of the piperazine-adducted intermediate.

Instrumentation:

-

LC-MS system with an Electrospray Ionization (ESI) source

Liquid Chromatography Conditions:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20-80% B over 10 minutes, then hold at 80% B for 3 minutes, followed by re-equilibration |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Scan Range | m/z 100-800 |

Sample Preparation: Dissolve the sample in methanol to a final concentration of approximately 0.1 mg/mL.

LC-MS Method for Analysis of ARS-1620 (Final Product)

This method is designed for the final product analysis, including purity and identity confirmation.

Instrumentation:

-

LC-MS system with an ESI source and tandem mass spectrometry (MS/MS) capabilities

Liquid Chromatography Conditions:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 40-95% B over 8 minutes, then hold at 95% B for 2 minutes, followed by re-equilibration |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 45 °C |

| Injection Volume | 2 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.0 kV |

| Cone Voltage | 40 V |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 900 L/hr |

| Scan Mode | Full Scan (m/z 100-1000) and Product Ion Scan of the [M+H]+ ion for ARS-1620 |

Sample Preparation: Dissolve the final product in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.

Data Presentation

The following tables summarize the expected retention times and mass-to-charge ratios for the key intermediates and the final product based on the proposed methods.

Table 1: Expected HPLC and LC-MS Data for ARS-1620 and Intermediates

| Compound | Method | Expected Retention Time (min) | [M+H]+ (m/z) |

| Intermediate 1 | HPLC | ~12.5 | N/A |

| Intermediate 2 | LC-MS | ~6.8 | 431.1 |

| ARS-1620 | LC-MS | ~5.2 | 485.1 |

Note: Expected retention times are estimates and may vary depending on the specific column and system used.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of ARS-1620 intermediates.

Caption: Workflow for HPLC and LC-MS analysis of ARS-1620 intermediates.

Logical Relationship for Method Selection

The choice between HPLC and LC-MS depends on the analytical objective.

Caption: Decision tree for selecting the appropriate analytical method.

Stability testing of ARS-1620 intermediate under different conditions

Application Note: Stability Testing of an ARS-1620 Intermediate

Introduction

ARS-1620 is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key driver in several human cancers.[1][2] The synthesis of active pharmaceutical ingredients (APIs) like ARS-1620 involves multiple steps, each producing a critical intermediate. The chemical stability of these intermediates is paramount as it can significantly impact the purity, potency, and safety of the final drug substance. This document provides a comprehensive protocol for conducting forced degradation studies on a key intermediate of ARS-1620. Forced degradation, or stress testing, is the deliberate degradation of a substance under more severe conditions than accelerated stability testing.[3][4] These studies are essential for identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods, which are crucial for regulatory submissions.[3][5]

Objective

The primary objective of this study is to assess the intrinsic stability of the this compound under various stress conditions, including hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress. This will help in understanding the degradation profile of the molecule and in the development of a robust manufacturing process and appropriate storage conditions.

Experimental Protocols

1. Materials and Equipment

-

Intermediate: this compound (Purity >99%)

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (Milli-Q or equivalent).

-

Equipment: HPLC-UV/MS system, photostability chamber, temperature- and humidity-controlled oven, pH meter, analytical balance, volumetric flasks, pipettes.

2. Preparation of Stock and Sample Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound and dissolve it in 10 mL of acetonitrile or a suitable solvent in a volumetric flask.

-

Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the same solvent. This working solution will be used for all stress conditions.

3. Forced Degradation Procedures

For each condition, a control sample (unstressed) should be prepared by diluting the working solution with the stress medium and immediately neutralizing (if applicable) and analyzing it.

3.1 Hydrolytic Degradation

-

Acidic Condition: Mix 1 mL of the working solution with 1 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours. After the incubation period, cool the solution to room temperature, neutralize with 0.1 N NaOH, and dilute to a final volume of 10 mL with the mobile phase.

-

Basic Condition: Mix 1 mL of the working solution with 1 mL of 0.1 N NaOH. Keep the solution at 60°C for 2 hours. After incubation, cool, neutralize with 0.1 N HCl, and dilute to 10 mL.

-

Neutral Condition: Mix 1 mL of the working solution with 1 mL of purified water. Keep the solution at 60°C for 24 hours. After incubation, cool and dilute to 10 mL.

3.2 Oxidative Degradation

-

Mix 1 mL of the working solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light, for 24 hours. After incubation, dilute to 10 mL with the mobile phase.

3.3 Photolytic Degradation

-

Expose a thin layer of the solid intermediate and 5 mL of the working solution (in a quartz cuvette) to a light source in a photostability chamber. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

After exposure, dissolve the solid sample and dilute the solution sample to an appropriate concentration for analysis.

3.4 Thermal Degradation

-

Place the solid intermediate in a hot air oven maintained at 80°C for 48 hours.

-

After exposure, allow the sample to cool to room temperature. Accurately weigh a portion of the stressed solid and prepare a solution of known concentration for analysis.

4. Analytical Methodology (Stability-Indicating HPLC Method)

-

Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient Program: A suitable gradient to resolve the parent peak from all degradation products (e.g., 5% B to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (determined by UV scan) and Mass Spectrometry for peak identification.

-

Injection Volume: 10 µL

Data Presentation

The results of the forced degradation studies should be summarized to clearly show the extent of degradation and the formation of impurities under each stress condition.

Table 1: Summary of Forced Degradation Results for this compound

| Stress Condition | Duration | Temperature | % Assay of Intermediate | % Total Impurities | No. of Degradants | Remarks (e.g., Major Degradant RRT) |

| Control (Unstressed) | - | RT | 99.8 | 0.2 | 1 | - |

| 0.1 N HCl | 24 hrs | 60°C | 85.2 | 14.6 | 4 | Significant degradation |

| 0.1 N NaOH | 2 hrs | 60°C | 45.7 | 54.1 | 5 | Highly labile |

| Water (Neutral) | 24 hrs | 60°C | 98.5 | 1.3 | 2 | Minor degradation |

| 3% H₂O₂ | 24 hrs | RT | 90.1 | 9.7 | 3 | Moderate degradation |

| Thermal (Solid) | 48 hrs | 80°C | 99.5 | 0.5 | 1 | Stable |

| Photolytic (Solid) | 1.2 M lux hrs | RT | 97.2 | 2.6 | 2 | Minor degradation |

| Photolytic (Solution) | 1.2 M lux hrs | RT | 94.8 | 5.0 | 3 | Moderate degradation |

Note: Data presented are for illustrative purposes only and should be replaced with actual experimental results.

Table 2: Impurity Profile under Different Stress Conditions

| RRT | Acidic Hydrolysis (% Area) | Basic Hydrolysis (% Area) | Oxidation (% Area) | Photolytic (% Area) | Thermal (% Area) |

| 0.55 | 2.1 | 15.4 | - | 1.2 | - |

| 0.78 | 8.9 | 25.2 | 4.5 | 2.8 | - |

| 0.92 | 3.6 | 10.5 | - | - | - |

| 1.15 | - | 3.0 | 5.2 | 1.0 | - |

| Parent | 85.2 | 45.7 | 90.1 | 94.8 | 99.5 |

Note: RRT (Relative Retention Time) is relative to the this compound peak. Data is illustrative.

Visualizations

Experimental Workflow Diagram

References

- 1. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 5. biopharminternational.com [biopharminternational.com]

Application Notes and Protocols for the Utilization of ARS-1620 Intermediates in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARS-1620 is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key driver in various cancers. The development of ARS-1620 and its analogs represents a significant advancement in targeting this previously "undruggable" oncoprotein. The strategic synthesis of key intermediates is fundamental to the medicinal chemistry efforts around ARS-1620, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

These application notes provide a comprehensive overview of the use of ARS-1620 and its intermediates in a research setting. Detailed protocols for the synthesis of a key quinazoline intermediate, along with methods for evaluating the biological activity of final compounds, are presented to guide researchers in the field of KRAS G12C inhibitor development.

Medicinal Chemistry: Synthesis of a Key ARS-1620 Intermediate

The quinazoline core is a common scaffold in many kinase inhibitors. For ARS-1620, a highly substituted quinazoline serves as the central structural motif. The following is a proposed, representative protocol for the synthesis of a key intermediate, 4-chloro-7-(2-fluoro-6-hydroxyphenyl)-6,8-difluoroquinazoline . This protocol is based on established synthetic methodologies for similar quinazoline-based compounds.

Disclaimer: This is a proposed synthetic scheme and has not been experimentally validated from a single source. Researchers should adapt and optimize the conditions based on their own laboratory settings and available starting materials.

Protocol 1: Synthesis of 4-chloro-7-(2-fluoro-6-hydroxyphenyl)-6,8-difluoroquinazoline

Objective: To synthesize a key quinazoline intermediate for the elaboration into ARS-1620 and its analogs.

Materials:

-

2-amino-3,5-difluorobenzoic acid

-

Formamide

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

2-fluoro-6-hydroxyphenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃, K₂CO₃)

-

Anhydrous solvents (e.g., Dioxane, Toluene)

-

Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

-

Step 1: Synthesis of 6,8-difluoroquinazolin-4(3H)-one

-

In a round-bottom flask, combine 2-amino-3,5-difluorobenzoic acid and an excess of formamide.

-

Heat the mixture at 160-180 °C for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield 6,8-difluoroquinazolin-4(3H)-one.

-

-

Step 2: Chlorination to 4-chloro-6,8-difluoroquinazoline

-

Suspend 6,8-difluoroquinazolin-4(3H)-one in phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of N,N-Dimethylformamide (DMF).

-

Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the solution with a suitable base (e.g., saturated NaHCO₃ solution).

-

Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain 4-chloro-6,8-difluoroquinazoline.

-

-

Step 3: Suzuki Coupling to 4-chloro-7-(2-fluoro-6-hydroxyphenyl)-6,8-difluoroquinazoline

-